molecular formula C20H16N2 B577148 2,5-Distyrylpyrazine CAS No. 14990-02-4

2,5-Distyrylpyrazine

Cat. No.: B577148
CAS No.: 14990-02-4
M. Wt: 284.362
InChI Key: MUIGGPOKWXIDNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Distyrylpyrazine can be synthesized through the reaction of pyrazine with styrene derivatives under specific conditions. One common method involves the use of a base-catalyzed reaction where pyrazine is reacted with styrene in the presence of a strong base such as potassium hydroxide . The reaction typically requires heating and can be carried out in a solvent like dimethyl sulfoxide.

Industrial Production Methods

For industrial production, this compound can be synthesized using supercritical fluid technologies. This method involves the precipitation of the compound from a solvent like chlorodifluoromethane under supercritical conditions, which enhances the photoreactivity of the resulting product .

Chemical Reactions Analysis

Types of Reactions

2,5-Distyrylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2,5-Distyrylpyrazine is unique due to its ability to undergo four-center photopolymerization. Similar compounds include:

These compounds share some photochemical properties but differ in their specific reactivity and applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

2,5-bis[(E)-2-phenylethenyl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-22-20(16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIGGPOKWXIDNO-PHEQNACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CN=C(C=N2)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CN=C(C=N2)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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